molecular formula C27H60 B076144 Tripropylene CAS No. 13987-01-4

Tripropylene

Cat. No. B076144
CAS RN: 13987-01-4
M. Wt: 384.8 g/mol
InChI Key: PCINYZCOJRSWJK-UHFFFAOYSA-N
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Description

Tripropylene, also known as propylene trimer, is usually sold as a mixture of structural isomers of nonene . This mixture is obtained by oligomerization of propene .


Synthesis Analysis

The synthesis of Tripropylene involves the oligomerization of propene . The reaction is catalyzed by acids, such as polyphosphoric acid . A variety of catalysts have been explored . The reaction proceeds via the formation of a carbocation, which attacks another propylene unit, generating a new carbocation .


Molecular Structure Analysis

Tripropylene is a mixture of structural isomers of nonene . In the process of its formation, two double bonds are lost and one is retained .


Chemical Reactions Analysis

The reaction involved in the formation of Tripropylene is catalyzed by acids, such as polyphosphoric acid . A variety of catalysts have been explored . The reaction proceeds via the formation of a carbocation, which attacks another propylene unit, generating a new carbocation .


Physical And Chemical Properties Analysis

Tripropylene is a clear colorless liquid with a sharp odor . It is insoluble in water and less dense than water . It has a melting point of -93.5°C and a boiling point of 156°C .

Scientific Research Applications

  • Silver Particle Synthesis on Bamboo Charcoal : Tripropylene glycol was used as a reducing agent in the polyol process for synthesizing silver particles on bamboo charcoal. Key parameters like reduction temperature and time were critical for controlling particle size and distribution (Chiang & Yeh, 2014).

  • Cosmetic Applications : Tripropylene glycol functions as a humectant, antioxidant, and emulsion stabilizer in cosmetics. The safety and toxicity profile of tripropylene glycol, among other polypropylene glycols (PPGs), was assessed, confirming its safety in cosmetic formulations (Fiume et al., 2012).

  • Toxicological Review : The toxicological profiles of various glycols including tripropylene glycol were reviewed, with a focus on major toxicological endpoints. No evidence of carcinogenic, mutagenic, or reproductive toxicity was found in humans (Fowles, Banton, & Pottenger, 2013).

  • Chemical Composition and Properties : The properties and commercial applications of the propylene glycol family, including tripropylene glycol, were detailed. Tripropylene glycol was noted for its low toxicity and usefulness in food, cosmetic, and pharmaceutical products (Martin & Murphy, 2000).

  • Synthesis Process Study : The synthesis process of tripropylene glycol, using propylene oxide and 1,2-dihydroxypropane with triphenylphosphine as a catalyst, was studied. Optimal conditions for synthesis were determined (Gui-zhen, 2012).

  • Biodegradation Under Aerobic Conditions : The aerobic biodegradation of tripropylene glycol was investigated, demonstrating its inherent biodegradability and potential toxicity to activated sludge at certain concentrations (Zgoła-Grześkowiak et al., 2008).

  • Thermal and Dielectric Properties : Studies on the elastic properties of propylene glycol oligomers, including tripropylene glycol, in glassy states and during the glass–liquid transition revealed insights into molecular interactions and hydrogen bonding (Danilov, Gromnitskaya, & Brazhkin, 2022).

  • Photoinitiated Polymerization : The effect of temperature on the photoinitiated polymerization of tripropylene glycol diacrylate was examined, revealing insights into the kinetics and photoinitiator influence (Scherzer & Langguth, 2001).

  • Drying Behavior of Coatings : The influence of tripropylene glycol addition to diesel fuel on combustion and exhaust emissions in diesel engines was studied, showing significant impacts on emissions and fuel efficiency (Hazar, 2017).

  • Viscosity of Epoxy Acrylate Mixtures : The temperature dependence of the viscosity of epoxy acrylate-tripropylene glycol diacrylate binary mixtures was investigated, providing useful information for industrial applications of coatings (Liu et al., 2015).

Safety And Hazards

Frequent or prolonged contact with Tripropylene may irritate eyes and damage lungs . It may cause headache, dizziness, and nausea . It may act as an anaesthetic and affect the central nervous system . If introduced into the lung, it may cause bronchopneumonia or pulmonary edema .

Future Directions

Global consumption of propylene glycols, including Tripropylene, will continue to grow at an average of 2.5%-3.0% per year during 2023–28 .

properties

IUPAC Name

2,3-dimethylheptane;2,4-dimethylheptane;2,3,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C9H20/c1-7(2)6-9(5)8(3)4;1-5-6-9(4)7-8(2)3;1-5-6-7-9(4)8(2)3/h7-9H,6H2,1-5H3;2*8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCINYZCOJRSWJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)C.CCCC(C)CC(C)C.CC(C)CC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H60
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tripropylene appears as a clear colorless liquid with a sharp odor. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Vapors heavier than air. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea. Used to make other chemicals and as a lubricating oil additive.
Record name TRIPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4730
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

271.94 to 287.06 °F at 760 mmHg (USCG, 1999)
Record name TRIPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4730
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

75 °F (USCG, 1999)
Record name TRIPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4730
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Tripropylene

CAS RN

13987-01-4
Record name TRIPROPYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4730
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Propene, trimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013987014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,160
Citations
MM Fiume, WF Bergfeld, DV Belsito… - … journal of toxicology, 2012 - journals.sagepub.com
… Tripropylene glycol functions as a humectant, antioxidant, and emulsion stabilizer. … of tripropylene glycol as well as all the PPGs. The Expert Panel concluded that PG, tripropylene glycol…
Number of citations: 106 journals.sagepub.com
T Sun, AS Teja - Journal of Chemical & Engineering Data, 2004 - ACS Publications
The density, viscosity, and thermal conductivity of propylene glycol + water, dipropylene glycol + water, and tripropylene glycol + water mixtures were measured at temperatures ranging …
Number of citations: 119 pubs.acs.org
C Gainaru, T Hecksher, NB Olsen, R Böhmer… - The Journal of …, 2012 - pubs.aip.org
Propylene carbonate and a mixture of two secondary amides, N-methylformamide and N-ethylacetamide, are investigated by means of broadband dielectric and mechanical shear …
Number of citations: 48 pubs.aip.org
Y He, F Zhang, E Saleh, J Vaithilingam… - Additive …, 2017 - Elsevier
… In this paper, we investigate the use of Tripropylene Glycol Diacrylated (TPGDA) to prepare a thermally stable ink with reliable printability to produce removable support structures in an …
Number of citations: 33 www.sciencedirect.com
H Hazar - Energy Conversion and Management, 2017 - Elsevier
… One of these additives is tripropylene glycol. In fact, tripropylene glycol is a type of ester. High oxygen content and low viscosity in the content of tripropylene glycol develop the …
Number of citations: 25 www.sciencedirect.com
CE Dumitrescu, CJ Mueller, E Kurtz - Applied Thermal Engineering, 2016 - Elsevier
Natural luminosity and chemiluminescence imaging diagnostics were employed to investigate if a 50/50 blend by volume of tripropylene-glycol monomethyl ether (TPGME) and ultra-…
Number of citations: 29 www.sciencedirect.com
CE Dumitrescu, AS Cheng… - Journal of Energy …, 2017 - asmedigitalcollection.asme.org
Oxygenated fuels have beneficial effects for leaner lifted-flame combustion (LLFC), a nonsooting mode of mixing-controlled combustion associated with lift-off length equivalence ratios …
Number of citations: 20 asmedigitalcollection.asme.org
K Grzybowska, A Grzybowski, S Pawlus… - The Journal of …, 2005 - pubs.aip.org
Broadband dielectric measurements for anhydrous tripropylene glycol (3PG) and 96, 92, 84, 80, 74, 71, and 68 wt% 3PG-water mixtures are performed in the frequency range of 10− 2–…
Number of citations: 32 pubs.aip.org
AA Marchetti, MG Knize, ML Chiarappa-Zucca… - Chemosphere, 2003 - Elsevier
The addition of oxygen-bearing compounds to diesel fuel considerably reduces particulate emissions. TGME and DBM have been identified as possible diesel additives based on their …
Number of citations: 40 www.sciencedirect.com
S Pawlus, S Hensel-Bielowka, K Grzybowska, J Zioło… - Physical Review B, 2005 - APS
The temperature behavior of the secondary relaxation in tri-propylene glycol under isobaric pressure up to 1.7 GPa was studied in detail. We show that dynamics of the secondary …
Number of citations: 25 journals.aps.org

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